molecular formula C15H14N4O2S2 B2373108 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 1251578-06-9

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2373108
CAS No.: 1251578-06-9
M. Wt: 346.42
InChI Key: YBSMHFXTJKBHFF-UHFFFAOYSA-N
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Description

N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylthiazole moiety at the 5-position and a phenylthio-propanamide chain at the 2-position. This compound belongs to a class of sulfanyl-linked propanamide derivatives, which are often synthesized via multi-step protocols involving cyclization, nucleophilic substitution, and coupling reactions .

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-10-16-12(9-23-10)14-18-19-15(21-14)17-13(20)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSMHFXTJKBHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10N4O2S2C_{12}H_{10}N_{4}O_{2}S_{2}, with a molecular weight of 306.4 g/mol. The structure includes a thiazole ring and an oxadiazole moiety, which are known for enhancing biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the oxadiazole ring is crucial for its bioactivity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 1 to 64 μg/mL:

Bacterial StrainMIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1
Escherichia coli16
Other Gram-positive strains1–64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro tests using the MTT assay demonstrated that this compound showed significant cytotoxicity against several tumor cell lines including A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer):

Cell LineIC50 (μM)
A54915
MCF-720
SW48025

These results indicate that the compound could have potential as an anticancer therapeutic agent .

The mechanisms underlying the biological activity of this compound are thought to involve:

  • Inhibition of Cell Wall Synthesis : The oxadiazole moiety may interfere with bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Metabolic Pathways : By targeting specific enzymes or pathways critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Study on Antimicrobial Efficacy : A study published in PubMed highlighted that derivatives containing the oxadiazole structure showed enhanced antibacterial activity compared to their non-modified counterparts .
  • Cytotoxicity Assessment : Research conducted on different cancer cell lines demonstrated that the compound's cytotoxic effects were dose-dependent and varied significantly among different types of cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to inhibit the growth of various bacterial strains. The thiazole component enhances the interaction with bacterial enzymes, potentially leading to effective treatments for infections caused by resistant strains .

Anticancer Properties

Studies suggest that compounds similar to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide demonstrate cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented, with evidence showing that they can reduce markers of inflammation in animal models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic structures, which can improve their application in coatings and composites .

Photovoltaic Materials

Research has explored the use of thiazole and oxadiazole-based compounds in organic photovoltaic devices. Their electronic properties make them suitable candidates for improving light absorption and charge transport within solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of Oxadiazole : The oxadiazole ring is formed via cyclization methods using hydrazides or similar compounds.
  • Coupling Reaction : The final product is obtained by coupling the thiazole and oxadiazole intermediates with phenylthiol derivatives under controlled conditions.

Pharmacokinetics Study

A pharmacokinetic study on a related compound demonstrated its absorption and metabolism in laboratory animals, revealing a half-life suitable for therapeutic applications . The study highlighted the importance of understanding the bioavailability and metabolic pathways for optimizing dosage regimens.

Antimicrobial Efficacy Trials

In vitro trials have shown that modifications to the structure of this compound can enhance its efficacy against specific bacterial strains like Staphylococcus aureus and Escherichia coli . These findings are pivotal for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several derivatives reported in the literature, differing primarily in substituents on the thiazole, oxadiazole, and aryl groups. Key comparisons include:

Compound Name Substituents on Thiazole/Oxadiazole Aryl Group Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-Methylthiazole Phenylthio C₁₆H₁₅N₅O₂S₂ (hypothetical) ~389.46 (hypothetical) Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) 2-Aminothiazole 4-Methylphenyl C₁₇H₁₉N₅O₂S₂ 389.49 163–165
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) Piperidine-sulfonyl 4-Methoxyphenyl, p-tolyl C₂₅H₂₉N₅O₅S₂ 516.63 142–144
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Unsubstituted thiazole Phenyl C₁₅H₁₄N₄O₂S₂ 358.43 117–118

Physicochemical Properties

  • Melting Points : The target compound’s structural analogs exhibit melting points ranging from 117°C to 178°C . Electron-withdrawing groups (e.g., nitro in 8h ) or bulky substituents (e.g., piperidine-sulfonyl in 8i ) typically elevate melting points due to enhanced intermolecular interactions.
  • Molecular Weight : Derivatives with sulfonyl or extended alkyl chains (e.g., 8k, MW 544.69 g/mol ) have higher molecular weights compared to simpler aryl-substituted analogs (e.g., 8e, MW 358.43 g/mol ).

Spectroscopic Trends

  • IR Spectroscopy : The presence of sulfanyl (S–H) and amide (N–H) groups in these compounds results in characteristic absorption bands at 3200–3350 cm⁻¹ (N–H stretch) and 2550–2650 cm⁻¹ (S–H stretch) .
  • NMR Data :
    • 1H-NMR : Aromatic protons in substituted phenyl groups resonate at δ 6.8–7.8 ppm , while methyl groups on thiazole or aryl rings appear at δ 2.1–2.5 ppm .
    • 13C-NMR : Oxadiazole carbons are observed at δ 160–170 ppm , and thiazole carbons at δ 110–130 ppm .

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